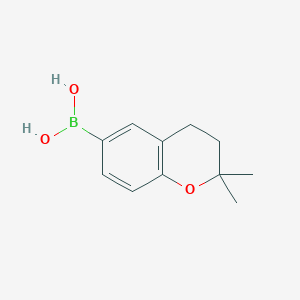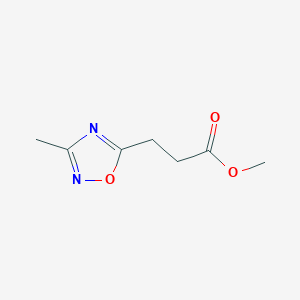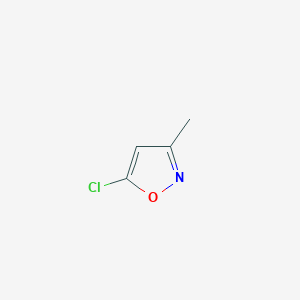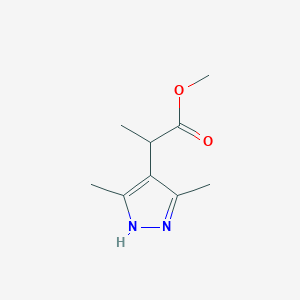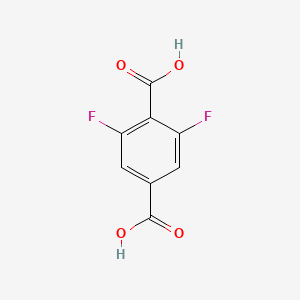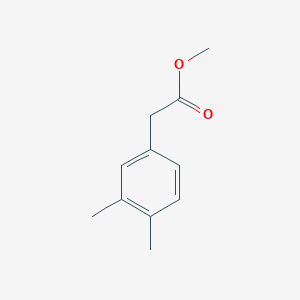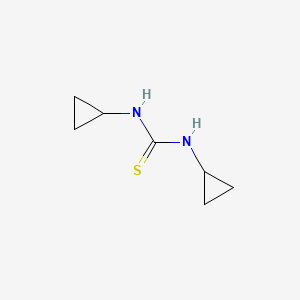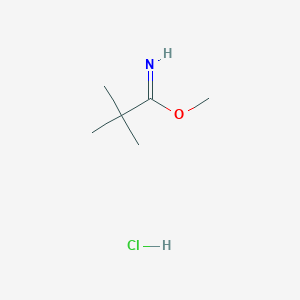
methyl 2,2-dimethylpropanecarboximidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dimethylpropanecarboximidate hydrochloride, also known as methyl pivalimidate hydrochloride, is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66104 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves the reaction of pivalic acid with methanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2,2-dimethylpropanecarboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form pivalic acid and methanol under acidic or basic conditions.
Condensation Reactions: It can react with amines to form amidines, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,2-dimethylpropanecarboximidate hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amidines and other nitrogen-containing compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imidate group can participate in nucleophilic substitution reactions, forming new chemical bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 2,2-dimethylpropanecarboximidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2,2-dimethylpropanecarboximidate hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2,2-dimethylbutanecarboximidate hydrochloride: Similar structure but with an additional carbon in the alkyl chain.
Methyl 2,2-dimethylpropanecarboxylate: Similar structure but with a carboxylate group instead of an imidate group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
methyl 2,2-dimethylpropanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,3)5(7)8-4;/h7H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPIIWWJAUAQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
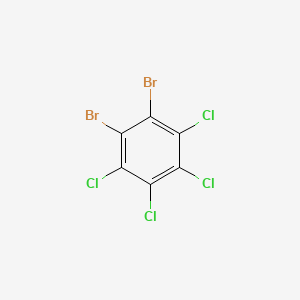


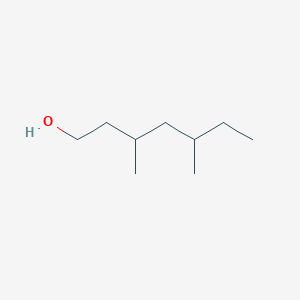
![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)
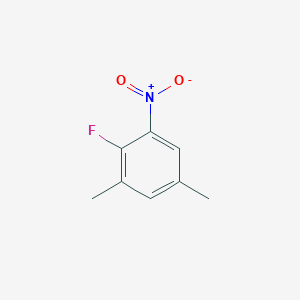
![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)
